molecular formula C23H23N3O B6468328 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640866-81-3

2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468328
CAS No.: 2640866-81-3
M. Wt: 357.4 g/mol
InChI Key: HIUYSVOKJACDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a cyclopropane ring, and a naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the piperidine and naphthyridine precursors. The cyclopropane ring is introduced through a cyclopropanation reaction. Common reagents used in these steps include cyclopropyl bromide, phenylmagnesium bromide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and cyclopropylfentanyl share structural similarities with 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine.

    Naphthyridine Derivatives: Other naphthyridine-based compounds also exhibit similar pharmacological properties.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c27-22(23(12-13-23)19-6-2-1-3-7-19)26-15-10-17(11-16-26)20-9-8-18-5-4-14-24-21(18)25-20/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYSVOKJACDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.